Di-tert-butylneopentylphosphine
Overview
Description
“Di-tert-butylneopentylphosphine” is a phosphine ligand used in various chemical reactions . It is a reactant for highly active palladium complexes and is used in the synthesis of organometallic compounds of iridium and rhodium . It is also used as a ligand for cross-coupling of aryl bromides and chlorides .
Synthesis Analysis
The synthesis of “Di-tert-butylneopentylphosphine” involves the reaction of Di-tert-butylchlorophosphane and NEOPENTYLMAGNESIUM CHLORIDE .
Molecular Structure Analysis
The molecular formula of “Di-tert-butylneopentylphosphine” is C13H29P . The molecular weight is 216.34 . Unfortunately, the detailed molecular structure could not be found from the search results.
Chemical Reactions Analysis
“Di-tert-butylneopentylphosphine” is used in various types of reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has been reported to provide highly active catalysts for the coupling of aryl bromides at mild temperatures .
Physical And Chemical Properties Analysis
“Di-tert-butylneopentylphosphine” is a solid with a refractive index of n20/D 1.478 . It has a boiling point of 40 °C/0.1 mmHg and a density of 0.839 g/mL at 25 °C .
Scientific Research Applications
Palladium-Catalyzed Cross-Couplings
Di-tert-butylneopentylphosphine (DTBNpP) shows significant utility in palladium-catalyzed cross-couplings, such as Suzuki, Sonogashira, Heck, and Hartwig-Buchwald couplings of aryl bromides and chlorides. It provides highly active catalysts for these reactions at mild temperatures. This application is vital in organic synthesis for constructing complex molecular architectures (Hill et al., 2008).
α-Arylation of Ketones
DTBNpP, in combination with palladium(II) acetate, forms an efficient catalytic system for the α-arylation of ketones. This process is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals (Raders et al., 2014).
Control of Olefin Isomerization in Heck Reaction
DTBNpP is effective in controlling olefin isomerization during the Heck reaction. The choice of ligand, such as DTBNpP, influences the extent of isomerization in coupling reactions involving cyclic alkenes. This control is important for achieving desired product selectivity in chemical synthesis (Lauer et al., 2014).
Amination of Aryl Bromides and Chlorides
In the Hartwig-Buchwald amination of aryl bromides, DTBNpP combined with palladium sources yields catalysts with high activity. This application is significant in the pharmaceutical industry for the synthesis of amines (Hill et al., 2006).
Synthesis of Benzofurans and Benzoxepins
DTBNpP facilitates the synthesis of benzofurans and benzoxepins through palladium-catalyzed cross-coupling reactions. This is particularly relevant in the synthesis of biologically active compounds and potential therapeutics (Lauer et al., 2014).
Room-Temperature Copper-Free Sonogashira Reactions
DTBNpP is utilized in room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes. This methodology is crucial for constructing carbon-carbon bonds in organic chemistry and material science (Pohida et al., 2018).
Safety And Hazards
“Di-tert-butylneopentylphosphine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Pyr. Sol. 1, and Skin Corr. 1B . It is hazardous and precautionary statements include P222, P231, P280, P305 + P351 + P338, P310, and P422 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves .
Relevant Papers
One relevant paper titled “Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides” discusses the use of neopentylphosphine ligands, including “Di-tert-butylneopentylphosphine”, in palladium-catalyzed Suzuki, Sonogashira, Heck, and Hartwig–Buchwald couplings of aryl bromides and chlorides .
properties
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P/c1-11(2,3)10-14(12(4,5)6)13(7,8)9/h10H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGICSFDKZAWFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CP(C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338086 | |
Record name | Di-tert-butylneopentylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylneopentylphosphine | |
CAS RN |
60633-21-8 | |
Record name | Di-tert-butylneopentylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60633-21-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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